N-(3-chloro-4-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22ClFN2O4S and its molecular weight is 440.91. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have been synthesized and evaluated for their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One compound demonstrated good activity against these enzymes, with IC50 values indicating effective inhibition. SAR studies and molecular docking were carried out to explore the binding modes of the compounds against the studied enzymes (Virk et al., 2018).
Antibacterial Activity
A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The target molecules were synthesized and tested for antibacterial activity against several strains, with one compound showing significant inhibitory concentrations against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating moderate inhibitors with relative activity against Gram-negative bacterial strains (Iqbal et al., 2017).
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives, synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides, were screened for their anticancer activity against breast (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound exhibited potent activity, highlighting its potential as a lead compound for further anticancer drug development (Ghorab et al., 2015).
Antithrombotic Properties
N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride, a selective thrombin inhibitor, demonstrated potent oral antithrombotic properties in various animal models. This finding underscores its potential for therapeutic use in preventing thrombosis (Lorrain et al., 2003).
Pharmacological Evaluation for Analgesic Activity
A series of 3-methyl-4-(N-phenyl amido)piperidines demonstrated significant intravenous analgesic activity. The study identified compounds with optimal potency and short duration of action, indicating their potential for medical use in procedures requiring rapid pain relief (Lalinde et al., 1990).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-28-16-6-8-17(9-7-16)29(26,27)24-11-3-2-4-15(24)13-20(25)23-14-5-10-19(22)18(21)12-14/h5-10,12,15H,2-4,11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCRDZONZRZGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.